Viridicatumtoxin is a rare, naturally occurring fungal secondary metabolite belonging to the tetracycline-like class of mycotoxins. [, , , , ] It was first isolated in 1973 from Penicillium viridicatum Westling, a common contaminant of stored grain. [, , ] Subsequent studies have identified Viridicatumtoxin production in other Penicillium species and related Aspergillus species. [, , , ] Viridicatumtoxin is structurally related to tetracycline antibiotics but possesses unique structural features, including a fused spirobicyclic ring system. [, ] It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). [, , , ] This property makes it a promising candidate for developing new antibiotics.
The total synthesis of viridicatumtoxin B has been a significant focus in organic chemistry due to its intricate structure. Several synthetic strategies have been developed, including a highly convergent approach that utilizes four easily accessible building blocks. The synthesis begins with the Tamura annulation between homophthalic anhydride and quinone monoketal, leading to the formation of key intermediates. A notable challenge in the synthesis is managing the hindered quaternary carbon center and the highly oxidized ring systems present in the molecule. Recent advancements have demonstrated successful methodologies for achieving the desired carbon framework with high yields through careful manipulation of reaction conditions, such as using tetrabutylammonium fluoride buffered with ammonium fluoride .
Viridicatumtoxin B features a complex tetracyclic core structure characterized by an EF spirosystem and multiple hydroxyl groups. The molecular formula for viridicatumtoxin B is C20H22O6, and its structure has been elucidated through X-ray crystallography, confirming its hydroxy ketone form rather than an epoxy hemiacetal structure previously assumed . Key spectroscopic data includes nuclear magnetic resonance (NMR) signals that provide insights into the arrangement of atoms within the molecule.
Viridicatumtoxin undergoes various chemical reactions that are crucial for its biological activity. Notably, it inhibits bacterial enzymes such as UPP synthase, which is involved in peptidoglycan biosynthesis—a vital component of bacterial cell walls. This mechanism differs from many traditional antibiotics that target ribosomal subunits. The compound's reactivity is also influenced by its functional groups, which can participate in further chemical transformations or modifications to enhance its pharmacological properties .
The mechanism of action for viridicatumtoxin primarily involves the inhibition of UPP synthase, disrupting bacterial cell wall synthesis. This action leads to bacterial cell lysis and death, making it effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that viridicatumtoxin A exhibits promising anticancer activity against several cancer cell lines, indicating potential therapeutic applications beyond antibacterial uses .
Viridicatumtoxin demonstrates distinct physical properties, such as a melting point ranging from 245 to 247 °C when crystallized from dichloromethane/ethanol mixtures. Its solubility varies depending on the solvent used, affecting its bioavailability and efficacy as a pharmaceutical agent. Chemically, it is characterized by multiple hydroxyl groups contributing to its reactivity and interaction with biological targets .
Viridicatumtoxin has significant potential in medicinal chemistry due to its antibacterial and anticancer properties. Research efforts are ongoing to develop analogs that could provide enhanced efficacy or reduced toxicity for clinical applications. The compound's unique mechanism of action offers a promising alternative to traditional antibiotics, particularly in an era of increasing antibiotic resistance . Additionally, studies exploring its use as a chemotherapeutic agent highlight its versatility in treating various diseases.
Viridicatumtoxins belong to a rare class of fungal-derived tetracycline-like antibiotics, first identified through the isolation of viridicatumtoxin A in 1976 from Penicillium viridicatum [6]. This discovery was followed decades later by the characterization of viridicatumtoxin B in 2008, isolated from Penicillium sp. FR11 alongside its congener [2]. Initial structural assignment of viridicatumtoxin B as an 11a',12'-epoxy derivative (1') was later revised through total synthesis in 2013–2014, confirming its true structure as a hemiacetal derivative (1) rather than an epoxide [1] [2]. The scarcity of these compounds in nature—typically produced in minute quantities by specific Penicillium species—posed significant challenges for early research, limiting biological evaluation until synthetic routes were established [1] [8]. Marine-derived fungi, particularly Paecilomyces sp. from molluscs, have since yielded additional analogs (viridicatumtoxins C–F), expanding the structural diversity within this antibiotic family [8].
Table 1: Key Milestones in Viridicatumtoxin Research
Year | Discovery/Advancement | Significance |
---|---|---|
1976 | Isolation of viridicatumtoxin A from Penicillium viridicatum [6] | First identification of fungal-derived tetracycline-like compound |
2008 | Isolation of viridicatumtoxin B from Penicillium sp. FR11 [2] | Identification of potent anti-MRSA congener with initial structural misassignment |
2013 | Total synthesis and structural revision of viridicatumtoxin B [1] [2] | Correction of epoxy-hemiacetal misconception; enabled analog production |
2014 | Synthesis of structural analogs [1] | Establishment of first SAR framework for viridicatumtoxins |
2015 | Discovery of viridicatumtoxins C–F from marine Paecilomyces sp. [8] | Expansion of natural structural diversity; lactone derivatives identified |
Viridicatumtoxins are predominantly produced by filamentous fungi within the genus Penicillium. P. aethiopicum is a well-documented producer of both viridicatumtoxin A and B, along with other bioactive metabolites like griseofulvin and tryptoquialanine [7]. Genomic analysis of P. aethiopicum IBT 5753 revealed the viridicatumtoxin biosynthetic gene cluster (vrt cluster), which encodes a non-reducing polyketide synthase (NRPKS, VrtA) responsible for constructing the tetracyclic core [7]. Other significant producers include:
The vrt gene cluster shares syntenic regions with P. chrysogenum but is uniquely present in viridicatumtoxin-producing species. Its activation under specific culture conditions (e.g., rice solid media) enables the synthesis of previridicatumtoxin and spirohexaline intermediates [7] [8]. This biosynthetic machinery incorporates a geranyl-derived subunit via VrtC, a polyketide prenyltransferase, forming the characteristic spirobicyclic EF ring system [1] [7].
Table 2: Fungal Sources of Viridicatumtoxins and Key Metabolites
Fungal Species | Viridicatumtoxins Produced | Associated Metabolites | Biosynthetic Features |
---|---|---|---|
Penicillium aethiopicum | A, B | Griseofulvin, tryptoquialanine | vrt gene cluster; VrtA (NRPKS), VrtC (prenyltransferase) |
Penicillium viridicatum | A | Not specified | Original source species |
Penicillium sp. FR11 | A, B | Not specified | Anti-MRSA activity source |
Marine Paecilomyces sp. | C, D, E, F | Spirohexaline, previridicatumtoxin | Lactone derivatives; acid-stable isomers |
Viridicatumtoxins are classified as fungal tetracyclines but exhibit distinct structural innovations compared to their bacterial counterparts. Their core consists of a highly oxygenated tetracyclic naphthacenedione carboxamide (rings A–D), characteristic of classical tetracyclines like chlortetracycline and oxytetracycline [1] [3]. However, they uniquely incorporate a geranyl-derived spirobicyclic system (rings E and F) at C-6 of the naphthacene core, forming a hindered spirojunction absent in bacterial metabolites [1] [6]. Key structural features include:
The revised structure of viridicatumtoxin B (1) contains a hemiacetal moiety at C-11a'/C-12' instead of the originally proposed epoxide, a critical correction validated through total synthesis [1] [2]. This architecture contributes to its mechanism diverging from ribosomal-targeting classical tetracyclines; viridicatumtoxins inhibit bacterial UPP synthase, an enzyme essential for peptidoglycan biosynthesis [1] [3].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4